molecular formula C18H14FN5O2S B2871921 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852374-97-1

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2871921
CAS No.: 852374-97-1
M. Wt: 383.4
InChI Key: QYSPUPHKXNBCJB-UHFFFAOYSA-N
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Description

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances their insulinotropic effects.

Pharmacokinetics

The compound has been found to be orally active with excellent bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally.

Result of Action

The overall effect of the compound’s action is a reduction in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-13-4-1-3-12(9-13)18-22-21-15-6-7-17(23-24(15)18)27-11-16(25)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPUPHKXNBCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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